molecular formula C19H17FN4O2 B2683854 1-(4-fluorophenyl)-3-(2-(6-oxo-3-phenylpyridazin-1(6H)-yl)ethyl)urea CAS No. 1020975-00-1

1-(4-fluorophenyl)-3-(2-(6-oxo-3-phenylpyridazin-1(6H)-yl)ethyl)urea

Cat. No.: B2683854
CAS No.: 1020975-00-1
M. Wt: 352.369
InChI Key: JXCKOBSYSYDTCK-UHFFFAOYSA-N
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Description

1-(4-fluorophenyl)-3-(2-(6-oxo-3-phenylpyridazin-1(6H)-yl)ethyl)urea is a useful research compound. Its molecular formula is C19H17FN4O2 and its molecular weight is 352.369. The purity is usually 95%.
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Scientific Research Applications

Antifungal Activity

Compounds structurally related to "1-(4-fluorophenyl)-3-(2-(6-oxo-3-phenylpyridazin-1(6H)-yl)ethyl)urea" have been evaluated for their antifungal properties. For instance, N(1)- and N(3)-(4-fluorophenyl) ureas were found to exhibit fungitoxic action against A. niger and F. oxyporum, offering insights into the potential antifungal applications of similar compounds (Mishra, Singh, & Wahab, 2000).

Corrosion Inhibition

The corrosion inhibition performance of triazinyl urea derivatives on mild steel in acidic environments highlights another application avenue. These compounds, including derivatives like 1-(4-cyclohexyl amino)-6-(3,4-dimethoxy phenyl ethyl amino)-1,3,5-triazin-2-yl)-3-p-tolyurea, demonstrated significant efficiency in preventing corrosion, suggesting that structurally related ureas could serve as effective corrosion inhibitors (Mistry, Patel, Patel, & Jauhari, 2011).

Novel Compound Synthesis

The synthesis and characterization of novel compounds for potential biological applications also form a significant part of the research. For instance, the synthesis of urea derivatives with antimicrobial properties indicates the versatility of these compounds in drug discovery and development. This includes the exploration of fluorinated amino-heterocyclic compounds bearing aryl-5-oxo-1,2,4-triazin-3-yl moieties, which have shown promising antimicrobial activity (Bawazir & Abdel-Rahman, 2018).

Properties

IUPAC Name

1-(4-fluorophenyl)-3-[2-(6-oxo-3-phenylpyridazin-1-yl)ethyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17FN4O2/c20-15-6-8-16(9-7-15)22-19(26)21-12-13-24-18(25)11-10-17(23-24)14-4-2-1-3-5-14/h1-11H,12-13H2,(H2,21,22,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JXCKOBSYSYDTCK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NN(C(=O)C=C2)CCNC(=O)NC3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17FN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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